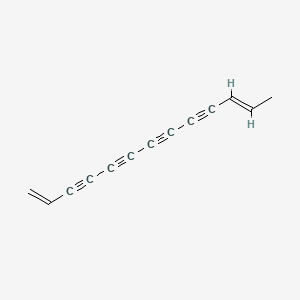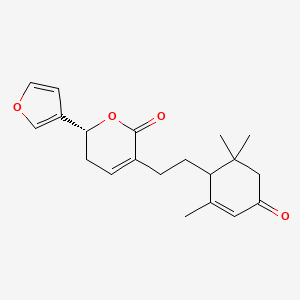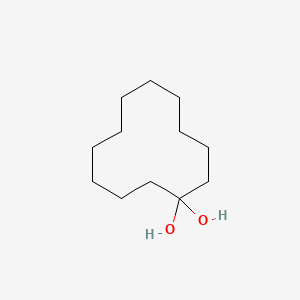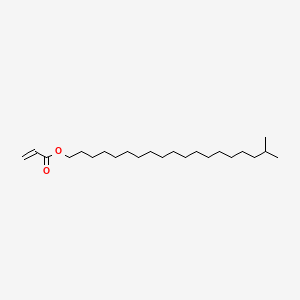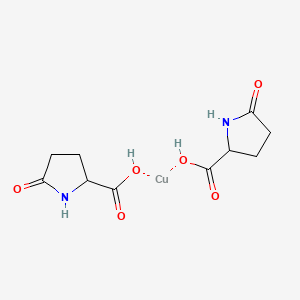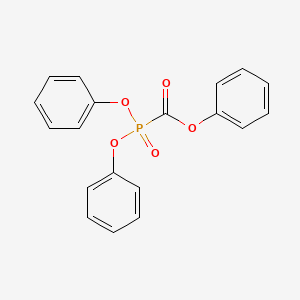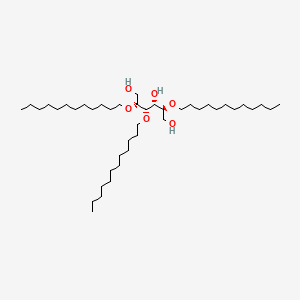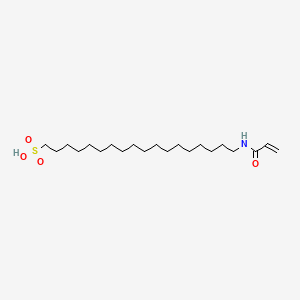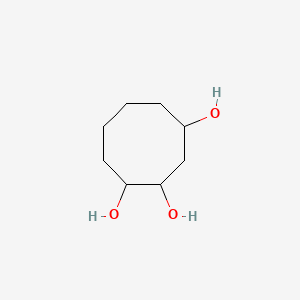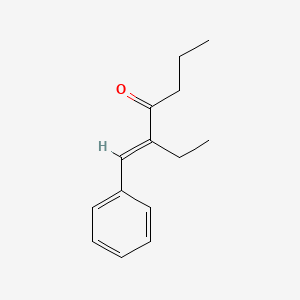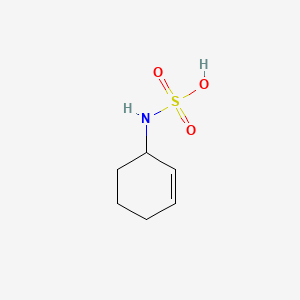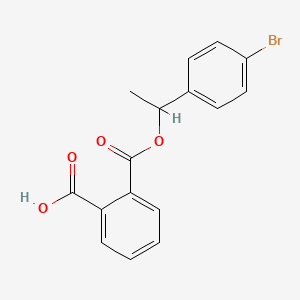
1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester is an organic compound that belongs to the class of phthalate esters It is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and an ester group containing a 4-bromophenyl ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 1-(4-bromophenyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water formed during the reaction helps drive the equilibrium towards the formation of the ester.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1,2-Benzenedicarboxylic acid and 1-(4-bromophenyl)ethanol.
Reduction: The bromine atom in the 4-bromophenyl group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the bromine atom.
Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 1-(4-bromophenyl)ethanol.
Reduction: 1,2-Benzenedicarboxylic acid, 1-(1-phenylethyl) ester.
Substitution: Products depend on the nucleophile used, such as 1,2-Benzenedicarboxylic acid, 1-(1-(4-aminophenyl)ethyl) ester or 1,2-Benzenedicarboxylic acid, 1-(1-(4-mercaptophenyl)ethyl) ester.
科学研究应用
1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester:
1,2-Benzenedicarboxylic acid, diphenyl ester:
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Used as a plasticizer and in the formulation of personal care products.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester is unique due to the presence of the 4-bromophenyl ethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
125247-02-1 |
|---|---|
分子式 |
C16H13BrO4 |
分子量 |
349.17 g/mol |
IUPAC 名称 |
2-[1-(4-bromophenyl)ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C16H13BrO4/c1-10(11-6-8-12(17)9-7-11)21-16(20)14-5-3-2-4-13(14)15(18)19/h2-10H,1H3,(H,18,19) |
InChI 键 |
CEKNALRTJUZIBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)Br)OC(=O)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


